2-(Methoxy-d3)-5-sulfamidobenzoic Acid; 2-(Methoxy-d3)-5-sulfonamidobenzoic Acid; 5-(Aminosulfonyl)-2-(methoxy-d3)benzoic Acid; 5-Sulfamoyl-o-anisic Acid-d3

Catalog No.
S15750435
CAS No.
M.F
C8H9NO5S
M. Wt
234.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Methoxy-d3)-5-sulfamidobenzoic Acid; 2-(Methoxy...

Product Name

2-(Methoxy-d3)-5-sulfamidobenzoic Acid; 2-(Methoxy-d3)-5-sulfonamidobenzoic Acid; 5-(Aminosulfonyl)-2-(methoxy-d3)benzoic Acid; 5-Sulfamoyl-o-anisic Acid-d3

IUPAC Name

5-sulfamoyl-2-(trideuteriomethoxy)benzoic acid

Molecular Formula

C8H9NO5S

Molecular Weight

234.25 g/mol

InChI

InChI=1S/C8H9NO5S/c1-14-7-3-2-5(15(9,12)13)4-6(7)8(10)11/h2-4H,1H3,(H,10,11)(H2,9,12,13)/i1D3

InChI Key

SQAILWDRVDGLGY-FIBGUPNXSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)O

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)O

2-(Methoxy-d3)-5-sulfamidobenzoic Acid, also known as 2-(methoxy-d3)-5-sulfamoylbenzoic acid, is a deuterated derivative of sulfamoylbenzoic acid. Its molecular formula is C8H6D3NO5SC_8H_6D_3NO_5S with a molecular weight of approximately 234.24 g/mol. The compound features a methoxy group and a sulfonamide moiety attached to a benzoic acid framework. The presence of deuterium isotopes in the methoxy group allows for enhanced tracking in biological studies, making it valuable in pharmacokinetic and metabolic research .

  • Oxidation: The methoxy group can be oxidized to form a hydroxyl group using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions can occur at the methoxy or sulfonamide positions, allowing for the introduction of various functional groups.

2-(Methoxy-d3)-5-sulfamidobenzoic Acid exhibits biological activity primarily due to its interaction with enzymes and proteins involved in various metabolic pathways. The sulfonamide group is known for its antibacterial properties, inhibiting bacterial dihydropteroate synthase, which is crucial for folate synthesis. Additionally, the compound may influence neurotransmission pathways, potentially impacting conditions such as depression and anxiety .

The synthesis of 2-(Methoxy-d3)-5-sulfamidobenzoic Acid typically involves two main steps:

  • Methoxylation: Introduction of the methoxy group using methanol and an appropriate catalyst.
  • Sulfonamidation: The sulfonamide group is introduced using sulfonamide reagents under controlled conditions.

Industrial production may utilize batch reactors for precise control or continuous flow reactors for scalability .

Example Synthetic Route

  • Combine 2-methoxy-5-chlorobenzoic acid with sodium amino sulfinates in a solvent at controlled temperatures (45-60 °C) for 10-14 hours. Post-reaction, activated carbon can be used for decolorization, followed by filtration and concentration under reduced pressure to yield the desired product .

The compound has several applications:

  • Pharmaceutical Research: Used as a reference standard in drug development and metabolic studies.
  • Biochemical Studies: Its deuterated form allows for tracking in biological systems, aiding pharmacokinetic studies.
  • Antibacterial Research: Explored for its potential as an antibacterial agent due to its structural similarity to known sulfonamides .

Interaction studies involving 2-(Methoxy-d3)-5-sulfamidobenzoic Acid have focused on its binding affinity to various proteins and enzymes. For instance, docking simulations have shown how the compound interacts with the Keap1 Kelch domain, suggesting potential pathways for modulation of cellular responses through inhibition of protein-protein interactions . These studies are crucial for understanding the compound's mechanism of action and therapeutic potential.

Several compounds share structural similarities with 2-(Methoxy-d3)-5-sulfamidobenzoic Acid, including:

  • Sulfamethoxazole: A widely used antibiotic that also contains a sulfonamide group but lacks the methoxy substitution.
  • Sulfadiazine: Another sulfonamide antibiotic that differs in its chemical structure but shares antibacterial properties.
  • Benzenesulfonamide: A simpler structure that lacks the benzoic acid framework but retains the sulfonamide functionality.

Comparison Table

Compound NameStructure TypeKey Features
2-(Methoxy-d3)-5-sulfamidobenzoic AcidDeuterated sulfonamideMethoxy and sulfonamide groups; unique isotopic labeling
SulfamethoxazoleSulfonamide antibioticCommonly used; lacks methoxy substitution
SulfadiazineSulfonamide antibioticSimilar antibacterial properties; different structure
BenzenesulfonamideSimple sulfonamideBasic structure; no benzoic acid framework

This comparison highlights the unique aspects of 2-(Methoxy-d3)-5-sulfamidobenzoic Acid, particularly its isotopic labeling and specific functional groups that may confer distinct biological activities compared to other similar compounds.

XLogP3

-0.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

234.03897380 g/mol

Monoisotopic Mass

234.03897380 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-15-2024

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